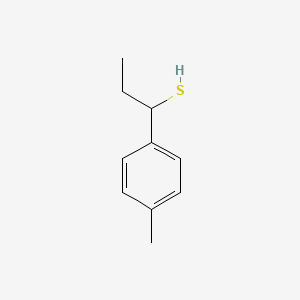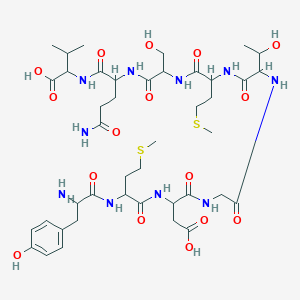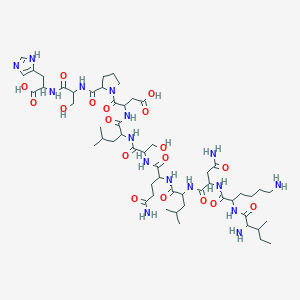![molecular formula C6H6N2O2S B12117124 5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- CAS No. 72211-55-3](/img/structure/B12117124.png)
5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-: is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization upon treatment at different temperatures, leading to the formation of the desired thiazolo[3,2-a]pyrimidine compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the nitro group in the compound results in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, such as acylation of the 7-NH2 group to form amide derivatives
Common Reagents and Conditions:
Oxidation: Concentrated sulfuric acid (H2SO4) is commonly used for sulfonation reactions.
Reduction: Reduction reactions typically involve reagents like hydrogen gas (H2) or metal catalysts.
Substitution: Acylation reactions often use acyl chlorides or anhydrides as reagents
Major Products:
- Sulfonic acid derivatives
- Amino derivatives
- Amide derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound has shown significant antibacterial and antitubercular activities. It is also being explored for its potential as an anti-inflammatory and antioxidant agent .
Medicine: The compound’s therapeutic potential includes applications in treating bacterial infections, tuberculosis, and inflammatory diseases. Its ability to act as a calcium channel blocker and glutamate receptor antagonist further expands its medicinal applications .
Industry: In the industrial sector, the compound is used in the development of new antimicrobial agents and other bioactive molecules .
Mechanism of Action
The mechanism of action of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- involves its interaction with various molecular targets. The compound acts as a glutamate receptor antagonist and acetylcholinesterase inhibitor, which contributes to its anti-inflammatory and neuroprotective effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
- 7H-Thiazolo[3,2-a]pyrimidin-7-ones
- Thiazolo[3,2-b]quinazoline derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Comparison: Compared to similar compounds, 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- exhibits unique biological activities, particularly its potent antibacterial and antitubercular properties. Its ability to act as a calcium channel blocker and glutamate receptor antagonist further distinguishes it from other related compounds .
Properties
CAS No. |
72211-55-3 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-4-3-5(10)8-1-2-11-6(8)7-4/h1-3H2 |
InChI Key |
PWVGKYQTRHJBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)CC(=O)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)








![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)
